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Compound of Interest

Compound Name: (E)-5-Tetradecene

Cat. No.: B196200

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-5-
tetradecene. Due to the limited availability of experimentally derived spectra in public
databases, this document presents a combination of experimental mass spectrometry data and
predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data based on
established principles and spectral data of analogous compounds. This guide is intended to
serve as a valuable resource for the identification and characterization of (E)-5-tetradecene in
research and development settings.

Chemical Structure and Properties

(E)-5-Tetradecene is a long-chain unsaturated hydrocarbon with the following key
characteristics:
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Property Value

Chemical Formula Cis4H2s

Molecular Weight 196.37 g/mol [1][2]

CAS Number 41446-66-6[1][2]

Structure CH3(CHz2)sCH=CH(CHz2)7CHs3

trans (E) configuration at the C5-C6 double

Stereochemistry o
on

Spectroscopic Data

The following sections detail the mass spectrometry, nuclear magnetic resonance, and infrared
spectroscopic data for (E)-5-tetradecene.

Mass Spectrometry (MS)

The electron ionization mass spectrum of (E)-5-tetradecene is characterized by a molecular
ion peak and a series of fragment ions resulting from the cleavage of the hydrocarbon chain.

Table 1: Mass Spectrometry Data for (E)-5-Tetradecene
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miz Relative Intensity (%) Proposed Fragment
196 ~5 [M]* (Molecular lon)
167 ~10 [M - C2Hs]*

139 ~15 [M - CaHo]*

125 ~20 [M - CsHa1]*

111 ~35 [CsH1s]*

97 ~60 [C7H13]*

83 ~85 [CeH11]*

69 ~95 [CsHs]*

55 100 [CaH7]* (Base Peak)
41 ~80 [C3Hs]*

Data sourced from NIST WebBook.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental NMR data for (E)-5-tetradecene is not readily available. The following

tables present predicted *H and 3C NMR chemical shifts based on empirical rules and data for

similar long-chain alkenes.

Table 2: Predicted *H NMR Data for (E)-5-Tetradecene (Solvent: CDCIs)
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

-CH=CH- (Olefinic
~5.40 m 2H

protons)

-CH2-CH= (Allylic
~2.00 m 4H

protons)

-(CHz2)9- (Aliphatic
~1.26 m 18H (CHa)>- (Allp

protons)

-CHs (Terminal methyl
~0.88 t 6H

protons)

Table 3: Predicted 13C NMR Data for (E)-5-Tetradecene (Solvent: CDCIs)

Chemical Shift (6, ppm) Assighment

~130.5 -CH=CH- (Olefinic carbons)
~32.6 -CHz2-CH= (Allylic carbons)
~31.9 -(CH2)n- (Aliphatic carbons)
~29.7 -(CH2)n- (Aliphatic carbons)
~29.3 -(CH2)n- (Aliphatic carbons)
~22.7 -CHz2-CHs

~14.1 -CHs

Infrared (IR) Spectroscopy

An experimental IR spectrum for (E)-5-tetradecene is not publicly available. The following table
lists the expected characteristic absorption bands for a trans-alkene.

Table 4: Predicted IR Absorption Bands for (E)-5-Tetradecene
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Wavenumber (cm~?) Intensity Vibration

~3020 Medium =C-H Stretch

2955-2850 Strong C-H Stretch (Alkyl)
~1670 Weak C=C Stretch (trans)
~1465 Medium -CH2- Bend

965 Strong =C-H Bend (trans, out-of-

plane)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above
for a liquid sample like (E)-5-tetradecene.

Mass Spectrometry (Electron lonization)

e Sample Introduction: A small amount of the neat liquid sample is introduced into the mass
spectrometer, typically via a heated direct insertion probe or through gas chromatography for
volatile samples. The sample is vaporized in the ion source.

« lonization: The gaseous molecules are bombarded with a beam of high-energy electrons
(typically 70 eV), causing the ejection of an electron from the molecule to form a molecular
ion (M).

o Fragmentation: The high internal energy of the molecular ion leads to fragmentation,
producing a series of smaller, positively charged ions.

o Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of (E)-5-tetradecene is dissolved in about 0.6-
0.7 mL of a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube. A small amount
of a reference standard, such as tetramethylsilane (TMS), may be added.

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is
shimmed to achieve homogeneity.

'H NMR Acquisition: A standard one-pulse 'H NMR experiment is performed. Key
parameters include the spectral width, acquisition time, and number of scans.

13C NMR Acquisition: A proton-decoupled 3C NMR experiment is performed. Due to the low
natural abundance of 13C, a larger number of scans is typically required to achieve a good
signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-
corrected, and baseline-corrected to produce the final NMR spectrum. Chemical shifts are
referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: A drop of the neat liquid (E)-5-tetradecene is placed between two salt
plates (e.g., NaCl or KBr) to form a thin film.

Background Spectrum: A background spectrum of the empty spectrometer is recorded to
account for atmospheric COz and H20 absorptions.

Sample Spectrum: The salt plates with the sample are placed in the instrument's sample
holder, and the IR spectrum is recorded. The instrument passes a beam of infrared radiation
through the sample and measures the amount of light absorbed at each wavelength.

Data Presentation: The final spectrum is typically presented as a plot of percent
transmittance versus wavenumber (cm~1).

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of an

alkene like (E)-5-tetradecene.
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Caption: Workflow for the spectroscopic analysis of (E)-5-Tetradecene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of (E)-5-Tetradecene: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b196200#spectroscopic-data-for-e-5-tetradecene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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